(R)-(-)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine
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Overview
Description
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is a chiral ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents.
Phosphine Ligand Introduction: The functionalized ferrocene is then reacted with dicyclohexylphosphine and diphenylphosphine under controlled conditions to form the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Functionalization: Utilizing optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine undergoes various types of reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution Reagents: Various halides and nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is widely used as a chiral ligand in asymmetric catalysis. It is particularly effective in hydrogenation and hydroformylation reactions, where it helps produce enantiomerically pure products.
Biology and Medicine
This compound is also explored for its potential in drug synthesis, where enantioselectivity is crucial for the biological activity of pharmaceutical compounds.
Industry
In the industrial sector, it is used in the production of fine chemicals and agrochemicals, where the synthesis of enantiomerically pure compounds is essential.
Mechanism of Action
The mechanism by which ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine exerts its effects involves:
Coordination to Metal Centers: The phosphine ligands coordinate to metal centers in catalytic complexes.
Induction of Chirality: The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction.
Activation of Substrates: The coordinated metal center activates substrates, facilitating their transformation into the desired products.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric catalysis.
(S)-Phos: A similar compound with different substituents on the phosphine ligands.
Uniqueness
®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is unique due to its specific combination of dicyclohexylphosphine and diphenylphosphine ligands, which provide a distinct steric and electronic environment, enhancing its effectiveness in certain catalytic reactions.
Properties
IUPAC Name |
cyclopentane;dicyclohexyl-[2-(1-diphenylphosphanylethyl)cyclopentyl]phosphane;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,15-18,25,28-31H,4-5,10-14,19-24H2,1H3;1-5H2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQJWGDSGARFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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